molecular formula C15H16ClN5O4 B6033089 METHYL 2-{2-[N'-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE

METHYL 2-{2-[N'-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE

Cat. No.: B6033089
M. Wt: 365.77 g/mol
InChI Key: LTAPCAKPNKAMEQ-UHFFFAOYSA-N
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Description

METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group, a carbamimidamido group, and a dihydropyrimidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methoxyphenyl isocyanate with appropriate amines to form the carbamimidamido intermediate. This intermediate is then reacted with dihydropyrimidinone derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-3,6-DIHYDROPYRIMIDIN-4-YL}ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[2-[(E)-[amino-(5-chloro-2-methoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O4/c1-24-11-4-3-8(16)5-10(11)19-14(17)21-15-18-9(6-12(22)20-15)7-13(23)25-2/h3-6H,7H2,1-2H3,(H4,17,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAPCAKPNKAMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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